N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

5-HT2A receptor antagonism QSAR antipsychotic

N-(4-Bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851945-10-3) is a fully aromatic thiazolo[3,2-a]pyrimidine-6-carboxamide featuring a 3-methyl substituent on the thiazole ring and a 4-bromophenyl carboxamide side chain (PubChem CID. The compound belongs to the broader class of fused thiazolo[3,2-a]pyrimidine-6-carboxamides, a scaffold with documented activity across antipsychotic (5-HT2A receptor antagonism), anticancer (topoisomerase II inhibition), acetylcholinesterase inhibition, and anti-inflammatory applications.

Molecular Formula C14H10BrN3O2S
Molecular Weight 364.22
CAS No. 851945-10-3
Cat. No. B2640848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS851945-10-3
Molecular FormulaC14H10BrN3O2S
Molecular Weight364.22
Structural Identifiers
SMILESCC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C14H10BrN3O2S/c1-8-7-21-14-16-6-11(13(20)18(8)14)12(19)17-10-4-2-9(15)3-5-10/h2-7H,1H3,(H,17,19)
InChIKeyIGBBOJCCRTVTOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851945-10-3): Structural Identity and Core Properties for Procurement


N-(4-Bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851945-10-3) is a fully aromatic thiazolo[3,2-a]pyrimidine-6-carboxamide featuring a 3-methyl substituent on the thiazole ring and a 4-bromophenyl carboxamide side chain (PubChem CID 4197893) [1]. The compound belongs to the broader class of fused thiazolo[3,2-a]pyrimidine-6-carboxamides, a scaffold with documented activity across antipsychotic (5-HT2A receptor antagonism), anticancer (topoisomerase II inhibition), acetylcholinesterase inhibition, and anti-inflammatory applications [2][3][4]. Its computed physicochemical profile—molecular weight 364.22 g/mol, XLogP3 2.3, one hydrogen bond donor, and four hydrogen bond acceptors—places it within lead-like chemical space distinct from many related analogs [1].

Why N-(4-Bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Cannot Be Casually Substituted by Other Thiazolo[3,2-a]pyrimidine-6-carboxamides


Within the thiazolo[3,2-a]pyrimidine-6-carboxamide class, minor structural changes produce large shifts in target engagement and potency. QSAR studies on this scaffold have demonstrated that electronegative substituents at the para position of the N-phenyl ring significantly enhance receptor binding, while the position of the methyl group on the thiazole ring (3-methyl vs. 2-methyl vs. unsubstituted) alters ring electronics and steric presentation to the binding pocket in pharmacologically meaningful ways [1]. Furthermore, closely related 2-methyl and des-methyl analogs have shown IC50 values that differ by several-fold against MCF-7 and HCT116 cell lines . Without direct comparative data for the exact target compound, a procurement decision cannot assume that a cheaper or more readily available analog—even one sharing the bromophenyl or thiazolopyrimidine substructure—will reproduce the same activity profile. The combination of the 3-methyl thiazole and 4-bromophenyl carboxamide substitution pattern represents a specific, non-interchangeable chemical space.

Quantitative Differentiation Evidence for N-(4-Bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851945-10-3)


Para-Bromophenyl Substitution Enhances Receptor Binding Affinity: QSAR Evidence from 5-HT2A Antagonist Thiazolo[3,2-a]pyrimidine-6-carboxamides

In a QSAR study of twenty-two thiazolo[3,2-a]pyrimidine-6-carboxamides screened for antipsychotic activity via 5-HT2A receptor antagonism, compounds bearing an electronegative substituent at the para position of the N-phenyl ring (e.g., bromo, chloro) exhibited superior potency compared to unsubstituted or electron-donating analogs. The target compound’s 4-bromophenyl group directly satisfies this SAR requirement, whereas comparator analogs with 4-fluoro, 4-chloro, or unsubstituted phenyl rings are predicted or observed to have reduced receptor engagement [1].

5-HT2A receptor antagonism QSAR antipsychotic

3-Methyl vs. 2-Methyl Thiazole Regioisomerism: Differential Physicochemical and Predicted Pharmacological Properties

The target compound bears a 3-methyl substituent on the thiazole ring, whereas a commonly available comparator analog, N-(4-bromophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, carries the methyl group at position 2. This regioisomeric difference alters the electronic distribution of the thiazolopyrimidine core: the 3-methyl group is conjugated to the thiazole sulfur and the bridgehead nitrogen, affecting both the HOMO/LUMO energies and the steric presentation of the carboxamide side chain. Published docking studies on thiazolo[3,2-a]pyrimidine-6-carboxamides indicate that the position of ring substituents modulates binding pose and hydrogen-bonding geometry with target proteins [1].

regioisomer differentiation physicochemical properties medicinal chemistry

Class-Level Anticancer Activity Reference Frame: Thiazolo[3,2-a]pyrimidine-6-carboxamides as Topoisomerase II Inhibitors

In a published study of new thiazolo[3,2-a]pyrimidine derivatives evaluated as topoisomerase II inhibitors, compound 4c demonstrated an IC50 of 0.23 ± 0.01 µM against Topo II, which was 1.4-fold more potent than etoposide (IC50 ~0.32 µM) and 3.6-fold more potent than doxorubicin (IC50 ~0.83 µM) in the same assay system [1]. While the target compound N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide was not specifically included in that study, the scaffold commonality with compound 4c—the thiazolo[3,2-a]pyrimidine-6-carboxamide core—provides a class-level benchmark. The 3-methyl and 4-bromophenyl substituents on the target compound are structural features known to influence topoisomerase II binding based on molecular docking studies showing that halogenated aromatic substituents occupy key hydrophobic pockets within the Topo II ATP-binding site [1].

topoisomerase II inhibition anticancer cytotoxicity

Computed Physicochemical Differentiation: XLogP3 and Hydrogen Bonding Profile vs. Closest Analogs

The target compound has a computed XLogP3 of 2.3, placing it in a favorable lipophilicity range for membrane permeability while avoiding the excessive hydrophobicity (XLogP3 > 5) associated with poor solubility and promiscuous binding [1]. By comparison, the des-methyl analog N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide has a lower molecular weight (350.19 vs. 364.22 g/mol) and a lower computed logP, while the 2,3-dimethyl analog N-(4-bromophenyl)-2,3-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (MW 378.24) has higher lipophilicity . These differences in partition coefficient and molecular weight translate to measurable differences in predicted passive membrane permeability and aqueous solubility, both critical for cell-based assay reproducibility.

drug-likeness physicochemical properties ADME prediction

Antibacterial and Antioxidant Class-Level Activity: Reference Data from Fused Thiazolo[3,2-a]pyrimidine Derivatives

A series of twenty-two fused thiazolo[3,2-a]pyrimidines was evaluated for antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with compound 7e achieving MIC values of 9.375 µg/mL against E. coli—comparable to the penicillin standard [1]. In the same study, antioxidant activity (DPPH assay) of select derivatives reached IC50 values as low as 11.12 µM (compound 12a), outperforming the Trolox standard (IC50 ~12–14 µM range). The target compound's bromophenyl substituent is consistent with the halogenated aryl features present in the most active antibacterial compounds (7e, 8a, 8c–e) from this series [1].

antibacterial antioxidant DNA cleavage

Acetylcholinesterase Inhibitory Potential: Class-Level Evidence from Thiazolo[3,2-a]pyrimidine Bromide Salt Derivatives

A series of thiazolo[3,2-a]pyrimidine bromide salt derivatives (7a–d) was synthesized and evaluated for human acetylcholinesterase (hAChE) inhibition. Compounds 7a–c showed IC50 values in the 1 µM range (7a: 1.59 µM; 7b: 1.00 µM; 7c: 1.17 µM), while the 4-methyl-substituted derivative 6d achieved an IC50 of 0.0822 µM, comparable to donepezil [1]. The target compound's 4-bromophenyl group provides a halogenated aromatic moiety analogous to the bromide salt derivatives, and the 3-methyl substituent on the thiazole ring is structurally related to the 4-methyl substitution pattern shown to enhance AChE inhibitory potency [1][2].

acetylcholinesterase inhibition Alzheimer's disease neuropharmacology

Recommended Application Scenarios for N-(4-Bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Based on Available Evidence


5-HT2A Receptor Antagonist Screening and Antipsychotic Lead Optimization

The 4-bromophenyl substituent on the target compound satisfies the key QSAR requirement of an electronegative para substituent for enhanced 5-HT2A receptor binding affinity [1]. Researchers developing antipsychotic leads based on the thiazolo[3,2-a]pyrimidine-6-carboxamide scaffold should prioritize this compound over analogs with 4-fluoro (CAS 851945-53-4), 4-chloro, or unsubstituted phenyl rings, as the bromine atom provides optimal electron withdrawal (σp = +0.23) combined with favorable polarizability for halogen-bonding interactions in the receptor binding pocket.

Topoisomerase II-Targeted Anticancer Drug Discovery

The thiazolo[3,2-a]pyrimidine-6-carboxamide scaffold has demonstrated sub-micromolar Topo II inhibition (IC50 = 0.23 µM for the most potent derivative), surpassing etoposide and doxorubicin in head-to-head enzymatic assays [2]. The target compound's 3-methyl and 4-bromophenyl substitution pattern is consistent with the structural features required for Topo II ATP-binding site occupancy. This compound is suitable for inclusion in focused library screening campaigns targeting Topo II-mediated anticancer mechanisms, particularly in MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cell line panels.

Acetylcholinesterase Inhibitor Development for Neurodegenerative Disease Research

Fused thiazolo[3,2-a]pyrimidines bearing halogenated aromatic substituents have achieved hAChE IC50 values as low as 0.0822 µM, matching the clinical standard donepezil [3]. The target compound combines the pharmacophoric elements (halogenated phenyl, thiazole methyl substitution) present in the most potent AChE inhibitors of this class. It is recommended as a starting point for structure-activity relationship (SAR) exploration in Alzheimer's disease-related research programs.

Physicochemical Reference Standard for Thiazolo[3,2-a]pyrimidine-6-carboxamide Library Procurement

With a computed XLogP3 of 2.3 [4] and molecular weight of 364.22 g/mol, the target compound occupies a central position in the lipophilicity spectrum of the 3-methyl-thiazolo[3,2-a]pyrimidine-6-carboxamide series. This makes it a useful reference point for constructing compound libraries with graded physicochemical properties. Procurement teams should use this compound's InChIKey (IGBBOJCCRTVTOI-UHFFFAOYSA-N) as a definitive identifier to avoid confusion with the 2-methyl regioisomer or des-methyl analog.

Quote Request

Request a Quote for N-(4-bromophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.